molecular formula C15H20O3 B063414 Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate CAS No. 176519-53-2

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate

Cat. No.: B063414
CAS No.: 176519-53-2
M. Wt: 248.32 g/mol
InChI Key: GLMIDTBEENEUNW-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate (EIPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of asymmetric synthesis and biocatalysis. This article aims to provide a detailed overview of the biological activity of EIPB, including its synthesis, enzymatic interactions, and applications in pharmaceuticals.

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • Purity : Typically around 95%.

Synthesis and Enzymatic Activity

EIPB is primarily synthesized through various methods, including microbial fermentation and chemical synthesis. One notable aspect of its synthesis involves the enantioselective reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (EOPB), which serves as a substrate for several enzymes.

Enzymatic Reduction

  • Microbial Enantioselective Reduction :
    • Different microorganisms, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have been employed to achieve high enantiomeric excess (ee) in the production of chiral intermediates from EIPB. For instance, S. cerevisiae has been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee.
    • The use of immobilized yeast cells has optimized the asymmetric bioreduction process, achieving yields of up to 90% with enantiomeric excesses ranging from 96% to 99%.
  • Biocatalytic Systems :
    • A recombinant E. coli strain has been developed for the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, achieving over 98.5% ee during the conversion process . This system highlights the potential for industrial applications due to its high catalytic efficiency and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of EIPB and its derivatives, focusing on their applications in pharmaceutical synthesis:

  • Chiral Intermediate Production :
    • The production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBE), a crucial intermediate for angiotensin-converting enzyme inhibitors (ACEIs), was achieved through the highly selective asymmetric reduction of EOPB catalyzed by carbonyl reductase (CpCR). This process demonstrated a conversion rate of 98.3% with an ee of 99.9%, emphasizing the compound's relevance in drug development .
  • Catalytic Antibody Applications :
    • Research has also explored the use of catalytic antibodies for the asymmetric synthesis of EIPB derivatives, achieving high conversion rates and enantiomeric excesses exceeding 99.9%. This approach indicates a promising avenue for synthesizing complex chiral molecules.

Biological Activity Overview

The biological activity of EIPB can be summarized as follows:

Activity TypeDescriptionReference
Enantioselective ReductionAchieved using various microorganisms, leading to high yields and enantiomeric excesses.
Pharmaceutical SynthesisKey intermediate in producing ACE inhibitors; demonstrates high catalytic efficiency in biocatalysis.
Biocatalytic SystemsUtilization of recombinant strains for scalable production with exceptional yields and selectivity.

Properties

IUPAC Name

ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMIDTBEENEUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176519-53-2
Record name ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate
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